molecular formula C9H7F3N2O B5162423 3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine CAS No. 853312-91-1

3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B5162423
CAS No.: 853312-91-1
M. Wt: 216.16 g/mol
InChI Key: MKECJHYDHYAUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a fluorinated heterocyclic compound characterized by an isoxazole ring fused with a pyridine backbone. Its synthesis typically employs 3-methylisoxazol-5-amine as a key intermediate, reacting with reagents like ethyl 2-cyano-3-ethoxyacrylate or 2-(bis(methylthio)methylene)malononitrile under solvent-free conditions . The structure is confirmed via spectral data (IR, NMR, MS) and elemental analysis, with characteristic signals for the trifluoromethyl group (-CF₃), methyl substituents, and ester/nitrile functionalities .

This compound exhibits notable biological activities, including cytotoxic effects against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, with IC₅₀ values in the moderate to strong range (1–50 µM) . Its selectivity against normal cells (e.g., WI-38 lung fibroblasts) and structural versatility make it a promising candidate for anticancer drug development .

Properties

IUPAC Name

3,6-dimethyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-4-3-6(9(10,11)12)7-5(2)14-15-8(7)13-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKECJHYDHYAUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853312-91-1
Record name 3,6-DIMETHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine can yield isoxazole derivatives . Additionally, microwave-assisted one-pot methods have been reported for the efficient synthesis of substituted isoxazoles .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced techniques such as microwave-assisted synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized isoxazole derivatives, while substitution reactions can produce a variety of substituted isoxazoles .

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of isoxazolo[5,4-b]pyridine exhibit significant biological activities, including anti-inflammatory and analgesic properties. The trifluoromethyl substitution is known to enhance the lipophilicity of compounds, which can improve their pharmacokinetic profiles.

  • Case Study: Anticancer Activity
    A study demonstrated that compounds similar to 3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine showed promising results against various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cancer progression .

Neuropharmacology

Compounds containing the isoxazole moiety have been investigated for their potential in treating central nervous system disorders. They may act as modulators for neurotransmitter systems, providing avenues for developing treatments for conditions such as depression and anxiety disorders.

  • Case Study: CNS Disorders
    Research on related compounds indicated efficacy in animal models for depression, suggesting that the isoxazole structure could be crucial for neuroactive properties .

Insecticidal Activity

The trifluoromethyl group has been linked to enhanced insecticidal properties in various studies. Compounds similar to 3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine have been synthesized and tested for their efficacy against agricultural pests.

  • Case Study: Insecticidal Efficacy
    A series of bioassays revealed that certain derivatives exhibited over 90% mortality rates against common agricultural pest

Mechanism of Action

The mechanism of action of 3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazolo[5,4-b]Pyridine Derivatives

Substituent Effects on Cytotoxicity
  • Methylthio (SMe) Substitution: Introducing a methylthio group at the 6-position (e.g., compound 4) significantly enhances cytotoxicity. For example, 4-amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile (4) showed improved IC₅₀ values compared to unsubstituted analogs, attributed to increased hydrophobic interactions with cellular targets .
  • Trifluoromethyl (-CF₃) Group : The trifluoromethyl group enhances metabolic stability and membrane permeability. Derivatives like 3-cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one () demonstrate similar stability but require optimization for solubility .
Sulfonamide Derivatives

Sulfonamide-functionalized isoxazolo[5,4-b]pyridines (e.g., N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide) exhibit dual antibacterial and antiproliferative activity. These compounds inhibit Pseudomonas aeruginosa and Escherichia coli at 125–500 µg/mL and show 50% inhibition of MCF7 breast cancer cells at ~150 µg/mL .

Thiazolo[5,4-b]Pyridine Derivatives

Thiazolo[5,4-b]pyridines, such as compound 6h (3-(trifluoromethyl)phenyl-substituted), act as c-KIT inhibitors with moderate enzymatic activity (IC₅₀ = 9.87 µM). However, replacing the amide linkage with urea or methylene groups (e.g., 6i , 6j ) abolishes activity, highlighting the critical role of the trifluoromethylphenyl moiety in binding hydrophobic pockets .

Compound Substituent (R1) Enzymatic IC₅₀ (µM)
6h 3-CF₃-phenyl 9.87
6i CH₂-3-CF₃-phenyl >100
6j Urea-linked >100

Pyrrolo[3,2-d]Isoxazole and Isoxazole Derivatives

Pyrrolo[3,2-d]isoxazole derivatives (e.g., compound 5 ) demonstrate superior anticancer activity compared to isoxazolo[5,4-b]pyridines, with IC₅₀ values <10 µM against HCT-116 and PC3 cells. The fused pyrrole ring enhances π-stacking interactions with DNA or kinase targets .

Isoxazolo[5,4-d]Pyrimidines

Fluorinated isoxazolo[5,4-d]pyrimidines, such as 21o and 21t , exhibit selective Toll-like receptor (TLR) modulation. These compounds incorporate piperidine or methoxypyrrolidine groups at the 4-position, improving pharmacokinetic profiles but requiring further optimization for cytotoxicity .

Key Research Findings

Structural Optimization: The 6-position of isoxazolo[5,4-b]pyridine is critical for activity. Methylthio or trifluoromethyl groups enhance cytotoxicity and selectivity .

Biological Activity Trends: Cytotoxicity: Isoxazolo[5,4-b]pyridines generally show IC₅₀ values between 1–50 µM, while pyrrolo[3,2-d]isoxazoles achieve <10 µM . Selectivity: Most derivatives exhibit lower toxicity against normal cells (WI-38 IC₅₀ >100 µM) .

Challenges :

  • Stability issues during synthesis (e.g., low conversion rates in arylidene pyruvic acid reactions) limit yields .
  • Solubility and metabolic stability of trifluoromethylated compounds require further optimization .

Biological Activity

3,6-Dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of isoxazole derivatives, which are known for their diverse pharmacological properties. The unique trifluoromethyl group attached to the isoxazole structure is believed to enhance its biological activity, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is C9H7F3N2OC_9H_7F_3N_2O, with a molecular weight of 204.16 g/mol. The compound features a fused isoxazole and pyridine ring system, contributing to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC9H7F3N2OC_9H_7F_3N_2O
Molecular Weight204.16 g/mol
IUPAC NameThis compound
CAS Number853312-91-1

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with trifluoromethyl groups showed enhanced activity against various bacterial strains due to their ability to disrupt microbial cell membranes and inhibit essential enzymes involved in cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. The IC50 values for COX-2 inhibition were found to be in the low micromolar range, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. For instance, studies showed IC50 values as low as 5 µM against HeLa and A375 human cancer cell lines . This selectivity may be attributed to its mechanism of action involving apoptosis induction and cell cycle arrest.

The proposed mechanism of action for this compound involves interaction with specific molecular targets within the cell. It is believed to modulate signaling pathways related to inflammation and cancer progression by inhibiting key enzymes and receptors involved in these processes. Additionally, the trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and target interaction .

Case Studies

  • Study on Anti-inflammatory Activity : A recent investigation into the anti-inflammatory properties of similar compounds revealed that those with trifluoromethyl substitutions had significantly higher COX-2 inhibition compared to their non-fluorinated counterparts. This study utilized carrageenan-induced paw edema models in rats to assess the efficacy of these compounds .
  • Cytotoxicity Screening : In a screening program assessing various heterocyclic compounds for anticancer activity, this compound was identified as a promising candidate due to its potent activity against multiple cancer cell lines with minimal toxicity towards normal cells .

Q & A

Q. What are the optimal synthetic routes for 3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of fused isoxazolo-pyridine derivatives often employs multi-step reactions. A plausible route involves:
  • Step 1 : Cyclocondensation of a pyridine precursor (e.g., 2-aminopyridine) with a trifluoromethyl ketone using phosphorus oxychloride (POCl₃) to form the isoxazole ring .
  • Step 2 : Methylation at the 3- and 6-positions via nucleophilic substitution or Friedel-Crafts alkylation, depending on substituent reactivity .
  • Key Variables : Temperature (80–120°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst choice (e.g., Amberlyst-15 for acid-catalyzed cyclization) critically affect yield .
  • Yield Optimization : Pilot studies recommend inert atmospheres (N₂/Ar) to prevent oxidation of the trifluoromethyl group .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C4: δ ~120 ppm in ¹³C; methyl groups at C3/C6: δ ~2.5 ppm in ¹H) .
  • HRMS : Confirms molecular weight (expected [M+H]⁺ = 261.1 g/mol) and isotopic patterns (distinct for Cl/F) .
  • X-ray Crystallography : Resolves regiochemical ambiguities in the fused isoxazole-pyridine system .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The CF₃ group enhances:
  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds .
  • Electronic Effects : Electron-withdrawing nature reduces π-electron density in the pyridine ring, altering reactivity toward electrophiles .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Control Variables : Standardize assay conditions (e.g., cell lines, serum concentration) to minimize variability .
  • SAR Analysis : Compare analogs (e.g., 6-isopropyl vs. 6-methyl derivatives) to isolate substituent effects .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem Bioactivity Data) to contextualize results against structurally similar compounds .

Q. How can computational modeling predict binding modes of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). The isoxazole ring often occupies hydrophobic pockets, while CF₃ stabilizes via halogen bonding .
  • MD Simulations : AMBER or GROMACS assess binding stability (RMSD <2 Å over 100 ns trajectories) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO) to explain reactivity trends .

Q. What experimental designs mitigate challenges in regioselective functionalization?

  • Methodological Answer :
  • Directing Groups : Install temporary groups (e.g., boronic esters) at C5 to guide cross-coupling reactions .
  • Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions (e.g., 150°C, 30 min) .
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during functionalization .

Q. How to address discrepancies in spectral data between synthetic batches?

  • Methodological Answer :
  • Batch Analysis : Compare NMR (e.g., δ shifts >0.1 ppm indicate impurities) and LC-MS traces .
  • Crystallization Screening : Recrystallize from ethanol/water to isolate polymorphs or remove byproducts .
  • Isotopic Labeling : ¹⁹F NMR tracks trifluoromethyl group integrity across batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.